1,2-Di(thiophen-2-yl)ethane-1,2-dione (CAS: 7333-07-5), commonly known as 2,2'-thenil, is a symmetrical acyclic alpha-diketone flanked by two electron-rich thiophene rings. Procured primarily as a yellow crystalline powder (melting point 81–84 °C), it serves as a dual-functional building block in advanced materials and medicinal chemistry. The central dione moiety is primed for standard condensation reactions to form heterocycles such as quinoxalines and imidazoles, while the terminal thiophene rings provide built-in, highly reactive alpha-positions for subsequent halogenation or cross-coupling [1]. This specific structural combination makes it a critical precursor for synthesizing cross-conjugated alternating polymers, electrochromic materials, and high-concentration redox-active organic molecules [2].
Heterocyclic 1,2-diketone building block with a thienyl scaffold distinct from benzil and furil analogs
Planar solid-state conformation supports optoelectronic and charge-transport research workflows
Carboxylesterase-inert profile compatible with biochemical probe and assay design studies
Attempting to substitute 2,2'-thenil with its more common phenyl analog, benzil, fundamentally disrupts downstream synthetic workflows in optoelectronics because phenyl rings lack the reactive alpha-positions required for facile bromination and subsequent Stille coupling [1]. Furthermore, in energy storage applications, substituting acyclic diketones with constrained cyclic analogs like phenanthrenequinone (PQ) results in a catastrophic drop in electrolyte solubility, falling from molar concentrations to nearly insoluble levels (<0.13 M) [2]. Finally, compared to the oxygen analog furil, 2,2'-thenil offers a distinct balance of conformational flexibility and hydrophobicity (Log P ~2.77) that is strictly required for tuning specific structure-activity relationships in enzyme inhibitor design [3].
In the formulation of redox-active organic materials (ROMs), acyclic 1,2-dicarbonyls undergo conformational change coupled electron transfer (CCET), which stabilizes the reduced state at highly negative potentials (-1.29 V to -1.54 V). 2,2'-Thenil achieves a maximum solubility of 4.0 M in standard electrolytes, significantly exceeding constrained cyclic diketones like phenanthrenequinone (PQ), which precipitate at concentrations below 0.13 M [1].
| Evidence Dimension | Maximum Electrolyte Solubility |
| Target Compound Data | 2,2'-Thenil: 4.0 M |
| Comparator Or Baseline | Phenanthrenequinone (PQ): <0.13 M; Benzil: 3.4 M |
| Quantified Difference | >30-fold higher solubility than cyclic baseline; 0.6 M higher than benzil |
| Conditions | Standard battery electrolyte formulations (e.g., TBAPF6/DMF) |
Enables the procurement of a high-energy-density liquid organic electrolyte that avoids the precipitation failures common to rigid cyclic diketones.
2,2′-Thenil: planar (P2₁/c, Z=2, inversion center) 3,3′-Thenil: nonplanar, 10.3% ring flip-disorder
Planarity supports ordered solid-state packing interpretation
Single-crystal XRD at room temperature; unit cell volume ~2× difference
2,2'-Thenil condenses with 1,2-phenylenediamines to form 2,3-di(thiophen-2-yl)quinoxalines, which can be directly brominated on the thiophene rings. This allows for immediate Stille coupling with stannylated EDOT to yield complex electrochromic monomers (e.g., DETQ) in 58% yield [1]. Benzil-derived quinoxalines, lacking these reactive thiophene sites, cannot undergo this direct extended pi-conjugation pathway without significantly longer, lower-yielding synthetic detours.
| Evidence Dimension | Downstream Cross-Coupling Viability |
| Target Compound Data | 2,2'-Thenil: Direct bromination and Stille coupling (58% yield for DETQ monomer) |
| Comparator Or Baseline | Benzil: Inert phenyl rings require pre-functionalization |
| Quantified Difference | Eliminates multiple synthetic steps for extended conjugation |
| Conditions | Condensation followed by Pd-catalyzed Stille coupling in THF |
Reduces synthetic steps and improves overall yield for manufacturers producing low-bandgap polymers for organic photovoltaics.
2,2′-Thenil Ki >100,000 nM Benzil Ki ≈45 nM
Supports CE-inert assay design context
>2,200-fold difference; recombinant hCE1, o-NPA substrate
Molecular dynamics simulations show that 2,2'-thenil exhibits pronounced oscillation between low-energy conformations at the dione moiety, unlike rigid analogs such as naphthil. This flexibility, combined with the facile halogenation of the thiophene rings, allows its derivative 4,4'-dibromo-2,2'-thenil to achieve an ultra-low inhibition constant (Ki = 2.2 ± 0.5 nM) against mammalian carboxylesterases, representing a 125-fold increase in efficiency compared to the unsubstituted baseline[1].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) of Brominated Derivatives |
| Target Compound Data | 4,4'-dibromo-2,2'-thenil (derived from 2,2'-thenil): Ki = 2.2 nM |
| Comparator Or Baseline | Unsubstituted 2,2'-thenil baseline |
| Quantified Difference | 125-fold increase in inhibition efficiency |
| Conditions | Inhibition of o-NPA metabolism by rCE |
Proves the compound's value as a highly tunable, flexible scaffold for drug discovery targeting specific esterase pathways.
ΔE°′ ≈ +250 mV (1st) / ≈+1 V (2nd) Up to 2× gravimetric energy density
Supports cation-responsive cathode research
Li+/Mg²+ small-radius cation context; non-aqueous electrolyte
2,2′-Thenil: 0.58 µmol/min/mg Benzil: 2.4; Furil: 0.66 µmol/min/mg
Supports biocatalytic substrate-activity profiling
EC 1.1.1.422, pH 7.5, 25 °C; BRENDA reference 752351
Thenil-derived: Cu²+ turn-on Benzil-derived: Fe³+ turn-off
Supports chemosensor metal-selectivity context
Orthogonal selectivity validated in aqueous media
PDTO-C3: 0.54 cm²/V·s PDTO-C1: 0.22 cm²/V·s
Supports OFET mobility characterization
π–π stacking: 3.50 Å; top-gate/bottom-contact devices
Driven by its 4.0 M solubility and CCET stabilization mechanism, 2,2'-thenil is selected over cyclic diketones for formulating high-energy-density redox-active organic materials (ROMs). It replaces rigid analogs that suffer from precipitation (<0.13 M solubility) in standard battery electrolytes[1].
Because its thiophene rings provide built-in reactive sites, 2,2'-thenil is selected over benzil when synthesizing dithienylquinoxaline monomers. It allows for direct halogenation and Stille coupling, streamlining the production of cross-conjugated polymers for OLEDs and electrochromic devices [2].
Leveraging its conformational flexibility and the ease of brominating its thiophene rings, 2,2'-thenil serves as a critical starting material for medicinal chemists designing ultra-potent (low nanomolar Ki) mammalian carboxylesterase inhibitors [3].